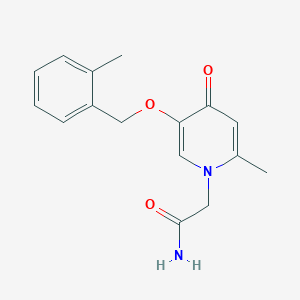

2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide

説明

特性

IUPAC Name |

2-[2-methyl-5-[(2-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-11-5-3-4-6-13(11)10-21-15-8-18(9-16(17)20)12(2)7-14(15)19/h3-8H,9-10H2,1-2H3,(H2,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJXGYCGPRQDDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=CN(C(=CC2=O)C)CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-methyl-5-hydroxy-4-oxopyridine with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with acetic anhydride to form the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

化学反応の分析

Types of Reactions

2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may require catalysts like palladium on carbon or specific bases to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce new functional groups, potentially leading to a wide range of derivatives with different properties.

科学的研究の応用

Medicinal Chemistry Applications

The compound's structure suggests potential as a therapeutic agent. Research indicates several areas of interest:

- Anticancer Activity : Preliminary studies have shown that derivatives of similar compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds with analogous structures have demonstrated significant inhibition of cell proliferation in breast and lung cancer models.

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways linked to diseases like Alzheimer's. Studies have highlighted that structurally related compounds can inhibit acetylcholinesterase, a key enzyme in neurodegenerative conditions.

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against common pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported as low as 256 µg/mL .

Biological Studies

In biological research, 2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide serves as a valuable probe for investigating cellular mechanisms:

- Pathway Analysis : The compound can be utilized to study specific biological pathways, providing insights into the mechanisms of action of various diseases. Its ability to interact with specific receptors or enzymes makes it suitable for such investigations.

- Drug Development : The unique properties of this compound make it a candidate for further development into targeted therapies, particularly in oncology and neurology .

Materials Science Applications

The structural characteristics of 2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide also suggest potential applications in materials science:

- Conductive Materials : Its unique chemical structure may allow the development of materials with enhanced conductivity or specific optical properties, which could be beneficial in electronic applications.

- Fluorescent Probes : The compound's ability to fluoresce under certain conditions opens avenues for its use in imaging and diagnostic applications within biological systems .

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of similar pyridinone derivatives revealed that certain modifications led to enhanced cytotoxicity against human breast cancer cells. The most effective derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as a lead compound for further development.

Case Study 2: Enzyme Inhibition

Research on enzyme inhibition demonstrated that derivatives of this compound effectively inhibited acetylcholinesterase activity in vitro, with IC50 values ranging from 10 to 30 µM, suggesting strong potential for treating Alzheimer's disease.

作用機序

The mechanism of action of 2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

類似化合物との比較

Table 1: Structural and Functional Comparison of Related Compounds

Functional and Pharmacological Differences

- Antioxidant Activity: Coumarin-acetamide hybrids (e.g., N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide) exhibit superior antioxidant properties compared to pyridinone derivatives, likely due to the electron-rich coumarin moiety. In contrast, pyridinone analogs like the target compound may prioritize stability over redox activity.

- Therapeutic Targets: Goxalapladib’s naphthyridine core and fluorinated substituents enable specific interactions with lipid metabolism pathways, a feature absent in simpler pyridinone derivatives.

生物活性

2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide, with the CAS number 946380-06-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 286.33 g/mol. The structure features a pyridinone core that is known for its biological significance, particularly in drug design.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₂O₃ |

| Molecular Weight | 286.33 g/mol |

| CAS Number | 946380-06-9 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural features to 2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide. For instance, derivatives of pyridinones have shown significant cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) cells. In vitro assays indicated that certain derivatives exhibited potent anticancer activity, leading to reduced cell viability compared to standard treatments like cisplatin .

Case Study:

In a comparative study, several pyridinone derivatives were tested at a concentration of 100 µM for their effects on A549 cells. Results showed varying levels of cytotoxicity, with some compounds achieving over 66% reduction in cell viability after 24 hours of exposure. Notably, modifications in substituents on the phenyl ring significantly influenced activity levels, underscoring the importance of structural optimization in drug design .

Antimicrobial Activity

The antimicrobial properties of similar compounds have also been investigated. Studies indicate that certain derivatives demonstrate selective antimicrobial activity against multidrug-resistant strains of bacteria, such as Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways .

Table: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 - 32 µg/mL |

| Escherichia coli | >64 µg/mL |

| Pseudomonas aeruginosa | >64 µg/mL |

The biological activity of 2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the methylbenzyl group may enhance hydrophobic interactions, thereby increasing binding affinity to target sites. Additionally, the pyridinone core can engage in hydrogen bonding and other non-covalent interactions that modulate biological activity .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of this pyridine-acetamide derivative?

- Methodological Answer : Multi-step synthesis requires precise control of reaction conditions. For example, amidation and cyclization steps (common in pyridine derivatives) should be monitored via TLC/HPLC to track intermediate formation. Adjusting catalysts (e.g., palladium for cross-coupling) and temperature (e.g., 80–120°C for cyclization) can improve yields. In a study on analogous pyridines, yields increased from 72% to 96% by optimizing solvent polarity (e.g., switching from THF to DMF) and reaction time .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

- Methodological Answer : Combine 1H/13C NMR to identify substituents (e.g., methylbenzyloxy groups) and HRMS for molecular weight validation. Elemental analysis ensures purity (>95%). For tautomeric or stereochemical ambiguities (common in oxopyridines), 2D NMR (COSY, NOESY) resolves connectivity. A study on hydrazone-pyridine hybrids used DFT calculations to validate spectral assignments, addressing discrepancies between experimental and theoretical data .

Q. How should stability and storage conditions be managed for lab-scale batches?

- Methodological Answer : Store in airtight containers under inert gas (argon) at –20°C to prevent oxidation. Desiccants (e.g., silica gel) mitigate hygroscopic degradation. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life. Safety data for similar oxopyridines recommend avoiding light and static discharge during handling .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

- Methodological Answer : Systematically modify substituents (e.g., methylbenzyloxy, acetamide) and test against target enzymes or pathogens. For example, replacing the 2-methyl group with halogens or electron-withdrawing groups (e.g., –CN) in pyridines altered antibacterial potency in a study, with MIC values varying from 12.5–50 µg/mL . Use molecular docking to prioritize synthetic targets by simulating ligand-receptor interactions (e.g., with CYP450 or kinase domains).

Q. What strategies resolve contradictions in spectral data or unexpected reaction outcomes?

- Methodological Answer : Contradictions may arise from impurities (e.g., unreacted intermediates) or tautomerism. Re-purify via column chromatography (gradient elution with hexane:EtOAc) and re-analyze. For spectral mismatches, compare experimental NMR shifts with computational predictions (e.g., ACD/Labs or Gaussian DFT). In a pyridine-thione study, unexpected byproducts were traced to residual moisture, requiring anhydrous conditions .

Q. How can in silico models predict metabolic pathways or toxicity profiles?

- Methodological Answer : Use ADMET predictors (e.g., SwissADME, ProTox-II) to assess hepatic metabolism, CYP inhibition, and hERG cardiotoxicity. For the acetamide moiety, prioritize esterase-mediated hydrolysis pathways. A hydrazone-pyridine hybrid showed low hepatotoxicity (LD50 > 500 mg/kg in silico) but high plasma protein binding (90%), impacting bioavailability . Validate predictions with in vitro microsomal assays.

Key Data from Literature

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。